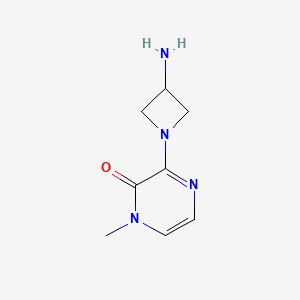

3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2(1H)-one

Overview

Description

The compound “3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2(1H)-one” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . It also contains a pyrazinone ring, which is a six-membered heterocyclic ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring and the pyrazinone ring would likely be key structural features .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, stability, melting point, boiling point, and reactivity .Scientific Research Applications

Inhibitors for Cognitive Impairment

A diverse set of compounds, including 3-aminopyrazolo[3,4-d]pyrimidinones, has been studied for their role as phosphodiesterase 1 (PDE1) inhibitors. These compounds have been considered for the treatment of cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease, as well as other central nervous system disorders (Li et al., 2016).

Histamine H4 Receptor Ligands

2-Aminopyrimidines, similar in structure to the compound , have been synthesized as ligands for the histamine H4 receptor (H4R). These compounds have shown potential as anti-inflammatory agents in animal models and could have applications in pain management (Altenbach et al., 2008).

Anticonvulsant Activity

Research has been conducted on various 3-aminopyrroles and their derivatives for their anticonvulsant activity. These compounds have demonstrated considerable activity with low neurotoxicity, suggesting potential for treating seizure disorders (Unverferth et al., 1998).

Phosphodiesterase Inhibitory Activity

6-Phenylpyrazolo[3,4-d]pyrimidones, structurally related to the compound , have been identified as specific inhibitors of type V phosphodiesterase. These have been evaluated for their enzymatic and cellular activity and show potential as oral antihypertensive agents (Dumaitre & Dodic, 1996).

Synthesis and Properties of S-Derivatives

S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol have been synthesized, showing promise for creating biologically active substances. These compounds have potential applications in creating drugs with anti-inflammatory, antifungal, and anticancer activities (Fedotov & Hotsulia, 2021).

GSK-3β Inhibitors with Anti-Depressant Activity

Pyrimidin-4-one-1,2,3-triazole conjugates have been evaluated as inhibitors of glycogen synthase kinase-3β (GSK-3β), showing promise as therapeutic agents for pathologies like diabetes, neurodegenerative diseases, and cancers. Some of these compounds have also demonstrated significant antidepressant activity in vivo (Khan et al., 2016).

Mechanism of Action

Target of Action

A structurally similar compound, 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine, has been identified as a high-affinity non-imidazole histamine h3 receptor agonist . The histamine H3 receptor plays a crucial role in the central nervous system, regulating the release of various neurotransmitters .

Mode of Action

The structurally similar compound mentioned above interacts with the histamine h3 receptor, leading to changes in cyclic adenosine monophosphate levels . This interaction could potentially influence various physiological processes, including sleep-wake cycles and cognitive functions .

Biochemical Pathways

The activation of histamine h3 receptors, as seen with the structurally similar compound, can influence various neurotransmitter systems, including those involving dopamine, acetylcholine, and norepinephrine . These systems play key roles in cognitive function, sleep regulation, and other central nervous system processes .

Pharmacokinetics

The structurally similar compound has been reported to have good metabolic stability and weak activity on cytochrome p450 enzymes , which are important factors influencing the compound’s bioavailability.

Result of Action

The structurally similar compound has been reported to have an amnesic effect in a social recognition test in mice when administered at a dose of 5 mg/kg intraperitoneally .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been studied for their interactions with enzymes or cofactors, and their effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been studied for their interactions with transporters or binding proteins, and their effects on localization or accumulation .

Subcellular Localization

Similar compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Properties

IUPAC Name |

3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-11-3-2-10-7(8(11)13)12-4-6(9)5-12/h2-3,6H,4-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXCZUBUDLZNFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)N2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

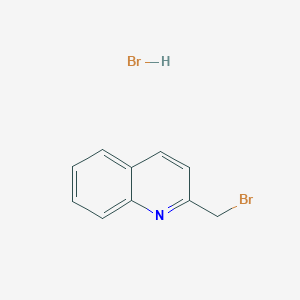

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1532773.png)

![(S)-8-bromo-1-(2-methoxypropyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B1532776.png)

![1-[6-(2,2,2-Trifluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1532782.png)

![1-Bromo-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1532783.png)

![4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide](/img/structure/B1532793.png)